molecular formula C22H12Br2N4OS B11624227 (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11624227
M. Wt: 540.2 g/mol
InChI Key: UHBYSHZMUZZXAH-LSCVHKIXSA-N
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Description

(2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolopyridine core, which is known for its diverse biological activities. The presence of bromophenyl groups and amino functionalities further enhances its chemical reactivity and potential utility in medicinal chemistry.

Properties

Molecular Formula

C22H12Br2N4OS

Molecular Weight

540.2 g/mol

IUPAC Name

(2Z)-5-amino-7-(3-bromophenyl)-2-[(3-bromophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H12Br2N4OS/c23-14-5-1-3-12(7-14)8-18-21(29)28-20(27)16(10-25)19(17(11-26)22(28)30-18)13-4-2-6-15(24)9-13/h1-9,19H,27H2/b18-8-

InChI Key

UHBYSHZMUZZXAH-LSCVHKIXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)Br)C#N)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)Br)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the reaction time and resource consumption. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thiazolopyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent .

Medicine

In medicine, (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications, including the production of high-performance materials .

Mechanism of Action

The mechanism of action of (2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-5-AMINO-7-(3-BROMOPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is unique due to its thiazolopyridine core and the presence of bromophenyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

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